N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-nitrophenyl group and a 4-dimethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-2-nitrotoluene with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a base like potassium carbonate . The reaction mixture is heated and stirred to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted sulfonamide derivatives.
Reduction: Formation of N-(3-Amino-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide.
Oxidation: Formation of oxidized sulfonamide derivatives.
Scientific Research Applications
N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group may also play a role in generating reactive intermediates that can disrupt cellular processes. These interactions can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolnitrin: A phenylpyrrole compound with antifungal properties.
Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.
Fludioxonil: Another synthetic fungicide with a similar structure to pyrrolnitrin.
Uniqueness
N-(3-Chloro-2-nitrophenyl)-N,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
60498-63-7 |
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Molecular Formula |
C14H13ClN2O4S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-chloro-2-nitrophenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10-6-8-11(9-7-10)22(20,21)16(2)13-5-3-4-12(15)14(13)17(18)19/h3-9H,1-2H3 |
InChI Key |
CFUCLQFGDWCYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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